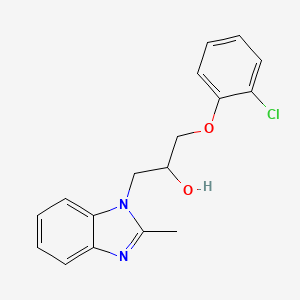
1-(2-Chlorophenoxy)-3-(2-methyl-1-benzimidazolyl)-2-propanol
Overview
Description
1-(2-chlorophenoxy)-3-(2-methyl-1-benzimidazolyl)-2-propanol is a member of benzimidazoles.
Biological Activity
1-(2-Chlorophenoxy)-3-(2-methyl-1-benzimidazolyl)-2-propanol, also known by its CAS number 69407-81-4, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 1-(2-chlorophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol
- Molecular Formula : C17H17ClN2O2
- Molecular Weight : 316.8 g/mol
- Canonical SMILES : CC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3Cl)O
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of branched-chain amino acid transaminases (BCAT), which are involved in amino acid metabolism. In vitro studies have demonstrated that it can selectively inhibit BCAT1 and BCAT2, suggesting potential applications in cancer therapy where these enzymes are implicated in tumor metabolism .
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this benzimidazole derivative exhibit antifungal properties, particularly against azole-resistant strains. This suggests that this compound may have similar effects, although specific data on its antimicrobial efficacy is limited .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on BCAT Inhibition : A research article detailed the synthesis and evaluation of benzimidazole derivatives as BCAT inhibitors. The compound was found to exhibit significant inhibitory activity, with IC50 values indicating effective concentration levels for therapeutic use .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound A | 81 | BCAT1 |
| Compound B | TBD | BCAT1 |
| This compound | TBD | BCAT1/BCAT2 |
- Antifungal Activity Assessment : In a study focused on azolic fungicides, similar compounds were evaluated for their effectiveness against various fungal strains. While direct data on this specific compound is lacking, the structural similarities suggest potential antifungal properties worth investigating further .
Toxicological Profile
The environmental impact and toxicity of chemical substances such as this compound must also be considered. Regulatory bodies have classified substances with similar structures under various environmental protection guidelines due to potential toxicity risks .
Properties
IUPAC Name |
1-(2-chlorophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-19-15-7-3-4-8-16(15)20(12)10-13(21)11-22-17-9-5-2-6-14(17)18/h2-9,13,21H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNHAWLIONBKPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















